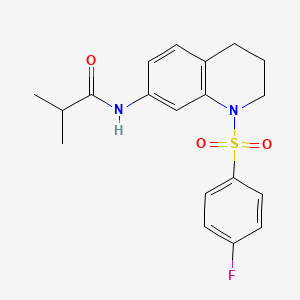

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide

Description

Properties

IUPAC Name |

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O3S/c1-13(2)19(23)21-16-8-5-14-4-3-11-22(18(14)12-16)26(24,25)17-9-6-15(20)7-10-17/h5-10,12-13H,3-4,11H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUJYUCHRBBWNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=C(C=C3)F)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide typically involves multiple steps. One common approach starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the fluorophenyl and sulfonyl groups. The final step involves the formation of the isobutyramide moiety.

Preparation of Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of Fluorophenyl and Sulfonyl Groups: This step often involves electrophilic aromatic substitution reactions, where the tetrahydroquinoline core is functionalized with the desired groups.

Formation of Isobutyramide Moiety: The final step involves the reaction of the intermediate compound with isobutyryl chloride in the presence of a base to form the isobutyramide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and greener solvents to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.

Materials Science: It is explored for its use in the development of advanced materials, such as polymers and nanomaterials.

Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition and receptor binding.

Industrial Applications: It is investigated for its potential use in the synthesis of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

N-(4-fluorophenyl)sulfonyl-1,2,3,4-tetrahydroquinoline: Lacks the isobutyramide moiety but shares the core structure.

N-(1-((4-chlorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide: Similar structure with a chlorophenyl group instead of a fluorophenyl group.

N-(1-((4-methylphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide: Contains a methylphenyl group instead of a fluorophenyl group.

Uniqueness

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Biological Activity

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide is a synthetic compound that has garnered attention for its potential biological activity. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C19H21FN2O3S

- Molecular Weight : 376.44 g/mol

- CAS Number : 1005299-80-8

The compound features a tetrahydroquinoline core substituted with a sulfonyl group and an isobutyramide moiety, which may contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cellular processes.

- Receptor Modulation : The compound may act as a modulator of certain receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro assays have shown significant reductions in cell viability at micromolar concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 5.2 |

| MCF-7 (Breast) | 6.8 |

| HeLa (Cervical) | 4.9 |

- Anti-inflammatory Effects : The compound has also demonstrated anti-inflammatory properties in animal models. It appears to reduce levels of pro-inflammatory cytokines and inhibit the activation of NF-kB signaling.

Case Studies

- Case Study 1 : A study published in Journal of Medicinal Chemistry evaluated the efficacy of the compound in a xenograft model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups.

- Case Study 2 : Another investigation focused on the anti-inflammatory effects in a rodent model of arthritis. Treatment with this compound resulted in decreased joint swelling and pain scores.

Q & A

Basic: What are the key synthetic routes for N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

- Sulfonylation : Introducing the 4-fluorophenylsulfonyl group to the tetrahydroquinoline core under anhydrous conditions using catalysts like triethylamine .

- Amidation : Coupling isobutyramide via carbodiimide-mediated reactions (e.g., EDC/HOBt) in dichloromethane or DMF .

Optimization strategies :- Solvent selection (polar aprotic solvents enhance nucleophilicity).

- Temperature control (0–25°C to minimize side reactions).

- Use of protecting groups (e.g., Boc) for regioselective functionalization .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?

- NMR Spectroscopy : Confirms regiochemistry of sulfonamide and amide groups via H/C shifts (e.g., sulfonyl S=O at ~125 ppm in C) .

- HPLC : Monitors reaction progress and purity (>95% by reverse-phase C18 columns) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 469.5) .

Advanced: How does the sulfonamide group’s electronic configuration influence biological interactions?

The electron-withdrawing 4-fluorophenylsulfonyl group enhances hydrogen bonding with target proteins (e.g., RORγ’s Lys/Arg residues), as seen in analogs with IC <1 µM . Computational docking (AutoDock Vina) predicts binding affinity, validated via isothermal titration calorimetry (ITC) .

Advanced: What strategies resolve contradictions in biological activity data across assays?

- Orthogonal Assays : Compare enzyme inhibition (e.g., RORγ luciferase reporter) vs. cellular viability (MTT assays in SH-SY5Y cells) to distinguish target-specific effects from cytotoxicity .

- Dose-Response Analysis : Use nonlinear regression (GraphPad Prism) to calculate EC/IC values and assess reproducibility .

Advanced: How can computational modeling guide SAR studies for derivatives?

- Molecular Dynamics (MD) Simulations : Analyze binding stability of derivatives with modified amide/sulfonyl groups (e.g., AMBER force fields).

- Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent changes (e.g., replacing fluorine with chloro) .

- Experimental Validation : Synthesize top candidates and test via SPR (surface plasmon resonance) .

Basic: What biological pathways are implicated in this compound’s mechanism?

Structural analogs inhibit nuclear receptors (e.g., RORγ in autoimmune pathways) and bacterial dihydrofolate reductase (antibacterial activity) . Target prioritization involves CRISPR knockouts and RNA-seq profiling .

Advanced: What methodologies establish structure-activity relationships (SAR) for derivatives?

- Systematic Substituent Variation : Replace isobutyramide with acetamide/propionamide and assess potency shifts .

- 3D-QSAR (CoMFA/CoMSIA) : Map steric/electrostatic fields to activity cliffs .

- Crystallography : Resolve ligand-protein co-structures (PDB ID: 4NIE for RORγ) .

Basic: What precautions prevent decomposition during synthesis?

- Moisture Control : Use anhydrous solvents (e.g., CHCl) and Schlenk lines for sulfonylation .

- Light Protection : Store intermediates in amber vials to prevent photodegradation .

Advanced: How can kinetic vs. thermodynamic control optimize stereoselectivity?

- Low Temperatures (–20°C) : Favor kinetic products (e.g., cis-isomers) via rapid quenching .

- High-Boiling Solvents (DMF) : Promote equilibration to thermodynamic products (e.g., trans-isomers) .

Advanced: What in vivo models validate the compound’s therapeutic potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.